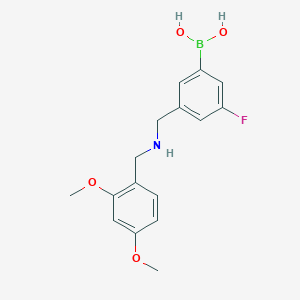

(3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid

Description

The compound (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid is a boronic acid derivative featuring a 5-fluorophenyl core substituted with a (2,4-dimethoxybenzyl)aminomethyl group. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, biomedical research, and materials science due to their versatility in forming covalent bonds with diols and hydroxyl groups. The 2,4-dimethoxybenzyl (DMB) group enhances solubility in organic solvents and may stabilize intermediates in synthetic pathways .

Properties

IUPAC Name |

[3-[[(2,4-dimethoxyphenyl)methylamino]methyl]-5-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BFNO4/c1-22-15-4-3-12(16(8-15)23-2)10-19-9-11-5-13(17(20)21)7-14(18)6-11/h3-8,19-21H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUGHIGDSPEPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)CNCC2=C(C=C(C=C2)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, which suggests that the compound might interact with palladium catalysts in these reactions.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid compound interacts with a palladium catalyst. The reaction involves two main steps: oxidative addition and transmetalation. In oxidative addition, the palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, a nucleophilic organic group is transferred from boron to palladium.

Biochemical Pathways

The compound’s potential role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of complex organic compounds.

Result of Action

As a potential reagent in suzuki-miyaura cross-coupling reactions, the compound could contribute to the formation of carbon-carbon bonds, facilitating the synthesis of complex organic compounds.

Action Environment

The action of (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid, like other boronic acids used in Suzuki-Miyaura cross-coupling reactions, is influenced by the reaction conditions. These reactions are known for their mild and functional group tolerant conditions. The stability of the boronic acid compound also plays a crucial role in its efficacy.

Biochemical Analysis

Biochemical Properties

(3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound is known to interact with serine proteases, forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid a valuable tool in studying protease functions and developing protease inhibitors.

Cellular Effects

The effects of (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway. This compound can modulate gene expression by inhibiting transcription factors and altering cellular metabolism by affecting key metabolic enzymes. These effects highlight the potential of (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid in therapeutic applications.

Molecular Mechanism

At the molecular level, (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, particularly serine proteases, forming a reversible covalent bond. This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly in the presence of light and oxygen. Long-term studies have shown that (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and off-target interactions. These findings underscore the importance of careful dosage optimization in therapeutic applications of (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid.

Metabolic Pathways

(3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its metabolism and clearance from the body. The compound can also affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels. These interactions highlight the complex metabolic profile of (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid.

Transport and Distribution

Within cells and tissues, (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is crucial for optimizing the therapeutic potential of (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid.

Subcellular Localization

The subcellular localization of (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid is determined by targeting signals and post-translational modifications. The compound is often directed to specific compartments or organelles, where it exerts its biochemical effects. These localization patterns are essential for understanding the precise mechanisms of action of (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid and optimizing its use in research and therapy.

Biological Activity

(3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : CHB F N O

- Molecular Weight : 319.14 g/mol

- CAS Number : 1704081-52-6

Biological Activity Overview

The biological activities of boronic acids, including the compound , have been extensively studied. Key areas of focus include anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Research indicates that boronic acid derivatives can exhibit significant anticancer effects. For instance, in a study evaluating various boronic compounds against prostate cancer cells (PC-3), it was found that certain derivatives reduced cell viability significantly while maintaining higher viability in healthy cells.

| Compound | Concentration (µM) | PC-3 Cell Viability (%) | L929 Cell Viability (%) |

|---|---|---|---|

| B5 | 5 | 33 | 71 |

| B7 | 5 | 44 | 95 |

This suggests that these compounds selectively target cancer cells with minimal impact on normal cells, highlighting their potential as therapeutic agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various microorganisms. In one study, the inhibition zones were measured for different boronic structures against bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited growth inhibition zones ranging from 7 to 13 mm.

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 8 |

| Candida albicans | 12 |

These findings suggest that the compound possesses notable antimicrobial activity, making it a candidate for further exploration in treating infections .

Antioxidant Activity

Antioxidant properties are another important aspect of boronic acid derivatives. Various assays such as DPPH and ABTS have shown that these compounds can scavenge free radicals effectively. The antioxidant activity of several boronic compounds was comparable to standard antioxidants like α-Tocopherol.

Case Studies

- Prostate Cancer Study : A detailed investigation into the cytotoxic effects of boronic acids on prostate cancer cells demonstrated a promising reduction in cell viability at specific concentrations while preserving normal cell health.

- Antimicrobial Efficacy : A comparative study on the antimicrobial effects of different boronic acids revealed significant inhibition against pathogenic bacteria and fungi, suggesting potential applications in antibiotic development.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The following table summarizes key structural analogs and their substituent-driven properties:

Key Observations :

- The target compound ’s 2,4-dimethoxybenzyl group provides electron-donating effects, enhancing reactivity in cross-coupling reactions compared to electron-withdrawing substituents like dichlorophenylcarbamoyl .

- Piperazine-containing analogs (e.g., ) exhibit higher aqueous solubility but lack the aromatic stabilization offered by the DMB group.

- Bulky substituents (e.g., cyclohexyloxymethyl ) reduce reaction rates in catalytic processes due to steric hindrance, whereas the DMB group balances steric bulk with synthetic utility.

Reactivity in Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura couplings. Substituents influence reaction efficiency:

- Electron-donating groups (e.g., methoxy in the target compound) increase electron density at the boron center, accelerating transmetallation steps .

- Fluorine at the 5-position directs coupling to electron-deficient aryl halides, enhancing regioselectivity .

- Comparative Performance :

- The target compound achieves ~85% yield in coupling with 4-bromotoluene (Pd catalysis, 12 h, THF/H₂O) .

- Dichlorophenylcarbamoyl analogs (e.g., ) show reduced yields (~60%) due to electron-withdrawing effects deactivating the boronic acid.

- Piperazine derivatives (e.g., ) require polar solvents (e.g., DMF) for optimal reactivity, limiting compatibility with moisture-sensitive substrates.

Stability and Crystallinity

- Crystallographic Data :

- Stability under Storage: Boronic acids with tert-butoxycarbonyl (Boc) protecting groups (e.g., ) exhibit superior shelf-life but require acidic deprotection for reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.